1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Description

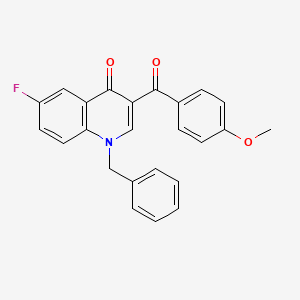

1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a benzyl group at the 1-position, a fluorine atom at the 6-position, and a 4-methoxybenzoyl moiety at the 3-position (Figure 1). The fluorine atom enhances electronegativity and bioavailability, while the 4-methoxybenzoyl group may influence binding interactions and metabolic stability .

Properties

IUPAC Name |

1-benzyl-6-fluoro-3-(4-methoxybenzoyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-29-19-10-7-17(8-11-19)23(27)21-15-26(14-16-5-3-2-4-6-16)22-12-9-18(25)13-20(22)24(21)28/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWZUAKYSSDGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.

Introduction of the benzyl group: Benzylation can be performed using benzyl chloride and a base such as sodium hydride.

Methoxybenzoylation: The final step involves the acylation of the quinoline core with 4-methoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzyl or methoxybenzoyl groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide, while reduction could produce a dihydroquinoline alcohol.

Scientific Research Applications

1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Biological Studies: Investigation of its effects on cellular processes and pathways.

Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The quinolinone core allows for extensive modifications. Key analogues are compared below based on substituent positions and reported properties:

Table 1: Structural and Physicochemical Comparison of Selected Quinolinones

*Calculated based on analogous structures in .

Key Observations:

- 1-Substituent: The benzyl group in the target compound may offer steric and electronic advantages over alkyl chains (e.g., butyl in compound 93). Chlorobenzyl () introduces halogen-based polarity, while 4-methylbenzyl () enhances metabolic stability .

- 3-Substituent: The 4-methoxybenzoyl group is associated with antioxidant activity in thiourea derivatives , but in pyrrole analogues, replacing methyl with methoxy reduced bioactivity . This suggests scaffold-dependent effects.

- 6-Substituent: Fluoro (target compound, ) increases electronegativity and bioavailability compared to ethoxy () or hydrogen (compound 93) .

Biological Activity

1-Benzyl-6-fluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a compound belonging to the class of dihydroquinolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, studies have shown that derivatives of dihydroquinoline can inhibit the JNK signaling pathway, which is crucial in various cancer types .

The biological activity of this compound may involve:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of kinases involved in cancer progression. This inhibition leads to reduced cell growth and increased apoptosis in cancer cells .

- Modulation of Cell Cycle : Dihydroquinoline derivatives can induce cell cycle arrest at different phases, particularly G2/M phase, thereby preventing cancer cell division .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may possess anti-inflammatory effects. Research has indicated that certain dihydroquinoline derivatives can reduce inflammatory cytokine production and modulate immune responses .

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | JNK pathway inhibition |

| Apoptosis | Induction of programmed cell death | Activation of pro-apoptotic factors |

| Anti-inflammatory | Reduction in cytokine production | Modulation of immune responses |

| Cell Cycle Arrest | Prevention of cancer cell division | Induction of G2/M phase arrest |

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Dihydroquinoline Derivatives : A study demonstrated that a series of dihydroquinoline derivatives exhibited potent anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation through the modulation of the JNK pathway .

- Anti-inflammatory Activity : Another research highlighted that specific dihydroquinoline compounds significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.